5,6-Dihydroxycytosine
Overview
Description
Synthesis Analysis
The synthesis of 5,6-dihydroxycytosines involves several chemical pathways, including sodamide-catalyzed ring closure of corresponding 2-cyanoethylurea and amination of 4-thio-5,6-dihydrouracils. This process highlights the complexity and versatility of methods used to obtain dihydrocytosine derivatives, which are essential for further studies and applications (Brown & Hewlins, 1968).
Molecular Structure Analysis
The molecular structure of 5,6-dihydroxycytosine is characterized by its 1-alkyl dihydrocytosines and the parent compound existing predominantly in the amino form in water and in the imino form in chloroform. This dual existence underlines the compound's ability to adapt its structural form based on the solvent, impacting its reactivity and interactions with other molecules. The kinetics and mechanism of its hydrolysis to dihydrouracils have also been discussed, providing insights into its stability and transformation under different conditions (Brown & Hewlins, 1968).
Chemical Reactions and Properties
5,6-Dihydroxycytosine undergoes rapid hydrolysis to dihydrouracils, a reaction that is significant for understanding its chemical behavior in biological systems. This hydrolysis reflects its reactive nature and potential for participating in metabolic pathways or DNA repair mechanisms, contributing to our understanding of its role at the molecular level (Brown & Hewlins, 1968).
Physical Properties Analysis
The physical properties of 5,6-dihydroxycytosine, including its UV and IR spectra and pKa values, have been recorded, providing a foundation for its identification and quantification in mixtures. These properties are crucial for analytical chemistry applications and for understanding how 5,6-dihydroxycytosine behaves under different environmental conditions (Brown & Hewlins, 1968).
Chemical Properties Analysis
The chemical properties of 5,6-dihydroxycytosine, particularly its existence in different forms (amino and imino) in various solvents, suggest a compound that is highly adaptable and reactive. This adaptability is important for its function in biological systems, where it might participate in a range of chemical interactions and reactions, potentially contributing to processes such as DNA repair, methylation, and demethylation (Brown & Hewlins, 1968).
Scientific Research Applications
DNA Repair and Base Excision
5,6-Dihydroxycytosine plays a role in DNA repair, particularly in the context of osmium tetroxide (OsO4)-induced DNA damage. OsO4 is known to create lesions in DNA by forming thymine glycol, and studies have provided evidence for the formation of 5,6-dihydroxycytosine in DNA treated with OsO4. These findings are significant for understanding DNA repair mechanisms, especially those utilizing base-excision repair enzymes (Dizdaroglu, Holwitt, Hagan, & Blakely, 1986).
Oxidative Damage and Mutagenesis
Research has indicated that 5,6-dihydroxycytosine is a product of cytosine oxidation, which is implicated in mutagenesis and potentially cancer. The oxidation of cytosine and its derivatives, including 5,6-dihydroxycytosine, plays a significant role in cellular DNA damage, particularly under oxidative stress conditions (Wagner & Cadet, 2010).
Epigenetic Marking and Biological Functions
5-Hydroxymethylcytosine, a related compound, is recognized as an important epigenetic mark with biological functions. Engineered programmable transcription-activator-like effectors (TALEs) have been developed to provide selectivities for DNA sequences containing cytosine, 5-methylcytosine, and 5-hydroxymethylcytosine, highlighting the significance of these modifications in epigenetic research and gene regulation (Kubik, Batke, & Summerer, 2015).
Quantum Chemistry and DNA Coding
Ab initio quantum chemistry methods have been used to characterize the coding properties of cytosine derivatives, including 5,6-dihydroxycytosine. These studies help in understanding the impact of such modifications on DNA stability and pairing, which could have implications for DNA replication and transcription (Cysewski & Olinski, 1999).
Chemical Synthesis and Modification
The chemical synthesis of compounds related to 5,6-dihydroxycytosine, like 5-hydroxymethylcytosine, has been reported. This includes the development of new phosphoramidite building blocks for efficient synthesis of DNA containing these modifications. Such advancements are crucial for further biological and biochemical studies of these DNA modifications (Münzel, Globisch, Trindler, & Carell, 2010).
Disease Association and Biomarkers
Studies have shown that the levels of 5-hydroxymethylcytosine and related compounds are significantly altered in various cancers, suggesting their potential role as biomarkers for disease diagnosis and understanding the epigenetic landscape in cancer (Jin et al., 2011).
properties
IUPAC Name |
6-amino-5-hydroxy-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c5-2-1(8)3(9)7-4(10)6-2/h8H,(H4,5,6,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOYOCCBDWULRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192387 | |
Record name | Isouramil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxycytosine | |
CAS RN |
3914-34-9 | |
Record name | Isouramil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003914349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isouramil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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